N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Description
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a useful research compound. Its molecular formula is C15H20N2O5S2 and its molecular weight is 372.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its specific functional groups .
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing the activity of certain biochemical pathways.
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The compound’s molecular weight and structure suggest it could be metabolized by cytochrome p450 enzymes, particularly cyp3a . This could influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
Given the diverse biological activities of similar compounds, it is likely that the compound could have a range of effects at the molecular and cellular levels .
Biological Activity
N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a benzo[d]oxazole core, a sulfonamide group, and a tetrahydrothiopyran moiety. Its molecular formula is C15H20N2O5S, and it has a molecular weight of approximately 372.5 g/mol .
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀N₂O₅S₂ |
Molecular Weight | 372.5 g/mol |
CAS Number | 2034486-74-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in metabolic pathways, similar to other known sulfonamides.
- Modulation of Signaling Pathways : It is suggested that the compound may influence pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and inflammation.
- Antimicrobial Properties : Given the structural similarities to other sulfonamides, the compound may exhibit antimicrobial effects, potentially acting against various bacterial strains.
Anticancer Activity
Research indicates that compounds containing the benzo[d]oxazole moiety often exhibit anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:
- In vitro Studies : Compounds with similar structures have demonstrated cytotoxic effects on cancer cells at micromolar concentrations.
- Mechanistic Insights : These compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
The potential antimicrobial activity of this compound has been explored in several studies:
- Activity Against Mycobacterium tuberculosis : Similar oxadiazole derivatives have shown significant inhibitory effects against M. tuberculosis with IC50 values as low as 0.045 µg/mL .
- Broad-Spectrum Antimicrobial Effects : The compound may also exhibit activity against gram-positive and gram-negative bacteria, which warrants further investigation.
Case Studies and Research Findings
A review of the literature reveals several key studies that highlight the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A comprehensive review indicated that oxadiazole derivatives possess significant pharmacological properties including anticancer and antimicrobial activities .
- Fragment-Based Drug Design : Research focusing on fragment-based drug design has led to the synthesis of potent derivatives that inhibit specific targets associated with tuberculosis .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-17-12-9-11(3-4-13(12)22-14(17)18)24(19,20)16-10-15(21-2)5-7-23-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJGVPKEVJBJBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCSCC3)OC)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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